

# Spectroscopic Analysis of 4-Phenyl-1-buten-3yne: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methylidenedec-1-yne	
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### **Abstract**

Due to the limited availability of public spectroscopic data for **3-Methylidenedec-1-yne**, this guide focuses on the structurally related and well-characterized compound, 4-phenyl-1-buten-3-yne. This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-phenyl-1-buten-3-yne. Detailed experimental protocols for the synthesis and spectroscopic analysis are included to facilitate reproduction and further investigation. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

### Introduction

4-Phenyl-1-buten-3-yne is a conjugated enyne, a class of organic compounds characterized by the presence of a carbon-carbon double bond directly connected to a carbon-carbon triple bond. This structural motif is of significant interest in organic chemistry due to its versatile reactivity and presence in various natural products and functional materials. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of such molecules. This guide presents a consolidated summary of the key spectroscopic data for 4-phenyl-1-buten-3-yne.



# **Spectroscopic Data**

The following tables summarize the key spectroscopic data for 4-phenyl-1-buten-3-yne, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Data for 4-Phenyl-1-buten-3-yne

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.45 - 7.30	m	-	Aromatic protons
6.88	d	16.0	Vinylic proton
5.85	dd	16.0, 2.0	Vinylic proton
3.10	d	2.0	Alkynyl proton

Table 2: 13C NMR Data for 4-Phenyl-1-buten-3-yne[1]

Chemical Shift (ppm)	Assignment	
136.5	Aromatic C (quaternary)	
129.2	Aromatic CH	
128.8	Aromatic CH	
126.5	Aromatic CH	
131.0	Vinylic CH	
108.0	Vinylic CH	
88.0	Alkynyl C (quaternary)	
81.5	Alkynyl CH	

### Infrared (IR) Spectroscopy



Table 3: IR Absorption Data for 4-Phenyl-1-buten-3-yne

Wavenumber (cm⁻¹)	Intensity	Assignment
3300	Strong	≡C-H stretch
3060	Medium	=C-H stretch (aromatic)
2100	Medium	C≡C stretch
1600	Medium	C=C stretch (aromatic)
960	Strong	C-H bend (trans-alkene)

### **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data for 4-Phenyl-1-buten-3-yne[1]

m/z	Relative Intensity (%)	Assignment
128	100	[M] <sup>+</sup> (Molecular Ion)
127	80	[M-H]+
102	40	[M-C <sub>2</sub> H <sub>2</sub> ]+
76	35	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 4-phenyl-1-buten-3-yne.

### Synthesis of 4-Phenyl-1-buten-3-yne

A common method for the synthesis of 4-phenyl-1-buten-3-yne is the Sonogashira coupling of a terminal alkyne with a vinyl halide.

#### Materials:

Phenylacetylene



- (E)-1,2-Dichloroethene
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- Toluene, anhydrous
- Standard glassware for inert atmosphere reactions

#### Procedure:

- To a dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and copper(I) iodide (5 mol%).
- Add anhydrous toluene, followed by triethylamine.
- To this mixture, add (E)-1,2-dichloroethene (1.2 equivalents).
- Finally, add phenylacetylene (1.0 equivalent) dropwise at room temperature.
- The reaction mixture is then heated to 60 °C and stirred for 12 hours.
- After cooling to room temperature, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-phenyl-1-buten-3-yne.

### **Spectroscopic Analysis**

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.



- The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ¹H NMR spectra are recorded with a sufficient number of scans to obtain a good signal-tonoise ratio.
- 13C NMR spectra are recorded using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

- IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
- A thin film of the neat compound is prepared on a salt plate (NaCl or KBr).
- The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>.

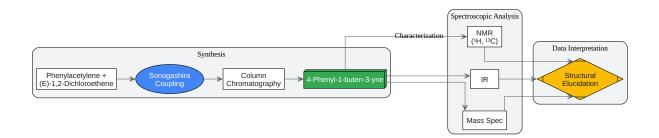
Mass Spectrometry (MS):

- Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- The sample is injected into the GC, which separates it from any impurities.
- The mass spectrometer is set to scan a mass range of m/z 40-500.

### **Workflow and Relationships**

The following diagram illustrates the general workflow for the synthesis and characterization of 4-phenyl-1-buten-3-yne.





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Synthesis and Spectroscopic Analysis Workflow

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### References

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